molecular formula C10H9NO2S B12874333 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one CAS No. 88103-65-5

5-Methyl-3-phenyl-2-thioxooxazolidin-4-one

Cat. No.: B12874333
CAS No.: 88103-65-5
M. Wt: 207.25 g/mol
InChI Key: YXILTXRNSIJYTA-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-2-thioxooxazolidin-4-one is a synthetically produced heterocyclic compound belonging to the 2-thioxo-oxazolidin-4-one class, characterized by its distinct five-membered ring containing nitrogen, oxygen, and a sulfur atom at the 2-position. This molecular architecture serves as a privileged scaffold in medicinal chemistry, enabling the exploration of diverse biological pathways. The primary research application of this compound and its structural analogs is in the field of oncology, where it is investigated for its potent antitumor properties. Scientific studies on related 2-thioxo-oxazolidin-4-one derivatives have demonstrated significant in vitro cytotoxicity against a broad panel of human cancer cell lines, including both solid tumors and hematopoietic cancers . The mechanism of action underlying its anticancer activity is multifaceted. Research indicates that such compounds can induce programmed cell death (apoptosis) in susceptible cancer cells, a process confirmed through the observation of characteristic cellular changes and flow cytometry analysis . At the molecular level, these derivatives have been shown to modulate the expression of key genes involved in cell death and survival, notably upregulating pro-apoptotic genes like BID and autophagy-related genes such as BECN1 . Some derivatives in this class also influence pathways related to endoplasmic reticulum stress (e.g., DDIT3), necroptosis (e.g., RIPK3), and cell cycle regulation (e.g., CDKN1A/p21) . Furthermore, the 2-thioxo-oxazolidin-4-one core presents a versatile chemical framework for further structural modification. Its reactivity allows for the introduction of various substituents, facilitating the synthesis of novel derivatives for structure-activity relationship (SAR) studies and the development of potential lead compounds with enhanced efficacy and selectivity . This compound is provided for research purposes only. It is essential to consult the Safety Data Sheet (SDS) prior to use. This product is strictly For Research Use Only and is not intended for human diagnostic or therapeutic applications.

Properties

CAS No.

88103-65-5

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H9NO2S/c1-7-9(12)11(10(14)13-7)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

YXILTXRNSIJYTA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-2-thioxooxazolidin-4-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

ReagentConditionsProductKey ObservationsReference
Hydrogen peroxideRT, acidic medium5-Methyl-3-phenyl-2-sulfinyloxazolidin-4-onePartial oxidation to sulfoxide
m-CPBADCM, 0–5°C5-Methyl-3-phenyl-2-sulfonyloxazolidin-4-oneComplete oxidation to sulfone
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance with the oxazolidinone ring .

Reduction Reactions

The thioxo group is reducible to thiol (-SH) or thioether (-S-) derivatives.

ReagentConditionsProductYieldReference
LiAlH4THF, reflux5-Methyl-3-phenyl-2-mercaptooxazolidin-4-one65–70%
NaBH4/CuCl₂MeOH, RT5-Methyl-3-phenyl-2-(methylthio)oxazolidin-4-one45–50%
  • Selectivity : LiAlH4 favors complete reduction to thiol, while NaBH4 with CuCl₂ promotes thioether formation .

Nucleophilic Substitution

The electron-deficient C=S group participates in nucleophilic attacks, enabling functionalization.

NucleophileConditionsProductApplicationReference
PhenylhydrazineEtOH, Δ5-Methyl-3-phenyl-2-(phenylhydrazono)oxazolidin-4-onePrecursor for heterocyclic systems
MethylamineDMF, K₂CO₃, 60°C5-Methyl-3-phenyl-2-(methylamino)oxazolidin-4-oneBioactive intermediate
  • Kinetics : Reactions with aliphatic amines proceed faster than aromatic amines due to steric and electronic factors.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitutions.

ReagentConditionsPositionProductReference
HNO₃/H₂SO₄0°CPara5-Methyl-3-(4-nitrophenyl)-2-thioxooxazolidin-4-one
Br₂/FeBr₃DCM, RTMeta5-Methyl-3-(3-bromophenyl)-2-thioxooxazolidin-4-one
  • Directing Effects : The oxazolidinone ring’s electron-withdrawing nature meta-directs electrophiles .

Ring-Opening and Rearrangement

The oxazolidinone ring opens under basic or acidic conditions to form linear intermediates.

ConditionsReagentProductKey PathwayReference
NaOH/H₂O, Δ3-(Methylcarbamoylthio)benzoic acidHydrolysis of lactam ring
HCl/MeOHMethyl 2-(methylamino)phenylthioacetateRing contraction
  • Stability : Ring-opening products are prone to decarboxylation unless stabilized by electron-donating groups .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

ReagentConditionsProductHeterocycle TypeReference
AcetylenedicarboxylateToluene, ΔThieno[2,3-d]oxazolidin-4-one derivativeThiophene-fused system
Hydrazine hydrateEtOH, ΔPyrazolo-oxazolidinone hybridPyrazole-fused system
  • Reactivity : The thioxo group facilitates [3+2] cycloadditions with dipolarophiles .

Cross-Coupling Reactions

The phenyl ring participates in metal-catalyzed couplings.

CatalystConditionsPartnerProductReference
Pd(PPh₃)₄DMF, 80°CPhenylboronic acid5-Methyl-3-biphenyl-2-thioxooxazolidin-4-one
CuI/L-ProlineDMSO, 100°CTerminal alkyne3-(Alkynylphenyl)-2-thioxooxazolidin-4-one
  • Efficiency : Suzuki-Miyaura couplings achieve >80% yields with arylboronic acids.

Thermal Decomposition

Controlled pyrolysis generates bioactive fragments.

TemperatureAtmosphereMajor ProductsApplicationReference
250°CN₂Phenyl isocyanate, methyl thiocyanatePolymer intermediates
300°CAirCO₂, H₂S, aniline derivativesNot synthetically useful

Key Research Findings

  • Antimicrobial Derivative Synthesis : Coupling with indole carboxylates (e.g., via Ullmann reaction) yields hybrids with MIC values as low as 0.004 mg/mL against Enterobacter cloacae .

  • Cytotoxicity Mitigation : Ring-opened analogs show reduced toxicity (IC₅₀ > 100 μM in MRC5 cells) compared to parent compounds .

  • ADMET Profile : Derivatives exhibit favorable logP (2.1–3.8) and moderate aqueous solubility, making them promising drug candidates .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives showed improved activity against resistant strains of Staphylococcus aureus, suggesting potential for clinical applications in treating resistant infections .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid15Comparative Standard
Curcumin20Comparative Standard

Fungicidal Properties

This compound has been identified as a promising fungicide. Its efficacy in controlling plant diseases caused by fungi is notable, particularly in crops susceptible to fungal infections.

Case Study:
A patent application (EP0393911A1) details the use of thioxooxazolidinones, including this compound, for controlling plant diseases. Field trials demonstrated a significant reduction in fungal growth on treated plants compared to untreated controls, indicating its potential as an effective agricultural fungicide .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its applications. Variations in substituents on the oxazolidinone ring can lead to enhanced biological activity.

Data Table: SAR Analysis

SubstituentActivity LevelNotes
MethylHighEnhances antimicrobial activity
PhenylModerateContributes to antioxidant properties
Halogen SubstituentsVariableCan improve fungicidal activity

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Features

Compound Class Core Heterocycle Key Substituents Synthesis Method Potential Applications
This compound Oxazolidinone (O, N) Methyl, phenyl, thioxo Et₃N/DMF-H₂O with S-amino acids Antimicrobial agents
5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one Imidazolidinone (2N) Variable at position 5 Similar to oxazolidinone synthesis Broad-spectrum bioactivity
Thiazolo[4,5-d]pyrimidine derivatives Fused thiazole-pyrimidine Phenyl, thioxo Microwave-assisted, glacial acetic acid Enzyme inhibition, anticancer
3-Phenylisothiazolidin-4-one Isothiazolidinone (S, N) Phenyl Cyclization with thiourea derivatives Redox-mediated therapies

Research Findings and Discussion

  • Synthetic Efficiency: The oxazolidinone derivative is synthesized under milder conditions compared to thiazolo-pyrimidine systems, which require energy-intensive microwave assistance .
  • Bioactivity: The thioxo group in both oxazolidinone and imidazolidinone derivatives enhances binding to bacterial ribosomes, but the oxazolidinone’s oxygen atom improves pharmacokinetic stability. In contrast, thiazolo-pyrimidines target eukaryotic enzymes due to their structural complexity .
  • Structural Flexibility: Imidazolidinones allow for greater substituent variation at position 5, enabling tailored bioactivity, while the rigid fused-ring systems of thiazolo-pyrimidines limit substitution but improve target specificity .

Biological Activity

5-Methyl-3-phenyl-2-thioxooxazolidin-4-one is a compound belonging to the oxazolidinone class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an antifungal and anticancer agent, alongside relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H9NOSC_9H_9NOS. The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) contributes significantly to its chemical reactivity and biological activity. The oxazolidinone structure enhances its interaction with various biological targets.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. Its mechanism of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways necessary for fungal growth.

Case Study: Antifungal Efficacy

In a study examining various oxazolidinone derivatives, it was found that compounds similar to this compound showed significant inhibition against Candida albicans and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 10 µg/mL, indicating potent antifungal activity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

The anticancer effects are attributed to the compound's ability to interfere with cell cycle progression and induce apoptotic pathways. Specifically, it has been shown to inhibit Cdc25 phosphatases, which play a critical role in cell cycle regulation .

Research Findings

A series of cytotoxicity assays conducted on different cancer cell lines revealed that this compound derivatives demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects against cancer cells. For instance, one study reported IC50 values of approximately 10 µM against breast cancer cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Target Organism/Cell Line Mechanism IC50/MIC
AntifungalCandida albicansDisruption of cell wall synthesis1–10 µg/mL
AntifungalAspergillus spp.Inhibition of metabolic pathways1–10 µg/mL
AnticancerBreast cancer cellsInhibition of Cdc25 phosphatases~10 µM
AnticancerVarious cancer cell linesInduction of apoptosisLow micromolar range

Q & A

Basic: What are the standard synthetic routes for 5-methyl-3-phenyl-2-thioxooxazolidin-4-one, and how can reaction conditions be optimized?

Answer:
A common method involves the condensation of substituted amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) under mild reflux conditions. For example, analogous thioxoimidazolidinone derivatives are synthesized via this route, where the choice of base (e.g., triethylamine) and solvent polarity critically influences yield . Optimization includes:

  • Temperature control : Reflux at 80–100°C to balance reaction rate and side-product formation.
  • Solvent ratio : Adjusting DMF/water ratios to enhance solubility of intermediates.
  • Workup : Acid precipitation to isolate the product.

Table 1: Typical Reaction Conditions for Thioxooxazolidinone Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–100°C>70% yield
Et₃N Concentration1.5–2.0 equivalentsMinimizes byproducts
Reaction Time6–8 hoursComplete conversion

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural characterization typically employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify methyl (δ 1.8–2.1 ppm) and thioxo (C=S) groups.
  • X-ray Crystallography : Resolves stereochemistry and confirms the oxazolidinone ring geometry. For example, analogous thiazolidinone derivatives show planar ring systems with bond angles of ~120° at the thioxo sulfur .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ for C₁₀H₉NO₂S: calc. 208.0433, obs. 208.0435).

Advanced: How do substituent modifications (e.g., methyl, phenyl) impact the biological activity of thioxooxazolidinone derivatives?

Answer:
Substituents modulate electronic and steric properties, affecting target binding. For example:

  • Methyl groups : Enhance metabolic stability by reducing oxidative degradation.
  • Phenyl rings : Improve lipophilicity, facilitating membrane penetration. Data from analogous compounds (e.g., (Z)-5-benzylidene derivatives) show a 10-fold increase in antifungal activity (IC₅₀: 2.5 µM vs. 25 µM) when a phenyl group is introduced .
    Table 2: Substituent Effects on Biological Activity
SubstituentLogPAntifungal IC₅₀ (µM)Target Affinity (Kd, nM)
-H1.225.0450
-Ph2.82.5120

Advanced: How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural analysis?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Variable Temperature NMR : Identify tautomeric equilibria (e.g., thione ⇌ thiol forms) by observing coalescence at elevated temperatures .
  • DFT Calculations : Compare experimental and computed ¹³C chemical shifts to validate proposed conformers. For example, C=O shifts in oxazolidinones vary by ±3 ppm depending on ring puckering .
  • Single-Crystal Analysis : Resolve ambiguities in substituent orientation, as demonstrated for cyclopropyl-thiazolidinone hybrids .

Advanced: What mechanistic insights explain the reactivity of the thioxo group in nucleophilic substitutions?

Answer:
The thioxo (C=S) group acts as a soft nucleophile, favoring SN2 mechanisms in polar aprotic solvents. Key factors:

  • Leaving Group Ability : Thiolate (S⁻) departure is facilitated by resonance stabilization.
  • Solvent Effects : DMF or DMSO stabilizes transition states via hydrogen bonding.
  • Kinetic Studies : Second-order kinetics observed in substitutions with aryl halides (k₂ ≈ 0.15 M⁻¹s⁻¹ in DMF at 25°C) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In airtight containers under inert gas (N₂/Ar), away from oxidizers .

Advanced: How can computational methods (e.g., molecular docking) predict the bioactivity of novel thioxooxazolidinone analogs?

Answer:

  • Docking Protocols : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., hemoglobin subunits) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (RMSD < 2.0 Å indicates stable complexes).
  • QSAR Models : Correlate electronic descriptors (HOMO/LUMO, polarizability) with antibacterial EC₅₀ values (R² > 0.85) .

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